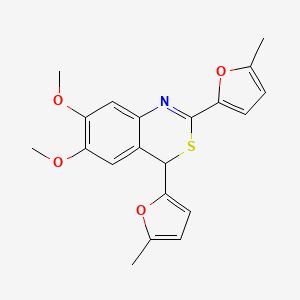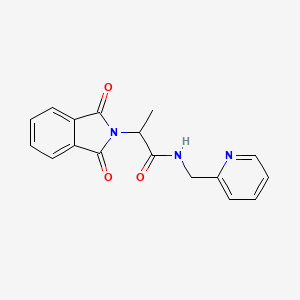
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic effects. It is a synthetic compound that is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists work by activating the peroxisome proliferator-activated receptor gamma (this compoundγ), which is a nuclear receptor that regulates gene expression. Activation of this compoundγ leads to increased insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. This compound is a selective this compoundγ agonist that has been shown to activate this compoundγ and improve insulin sensitivity in animal models.
Biochemical and Physiological Effects:
Research has shown that this compoundγ agonists, including this compound, can have several biochemical and physiological effects. These include:
- Improved insulin sensitivity: this compoundγ agonists can improve insulin sensitivity by increasing glucose uptake and reducing insulin resistance.
- Reduced inflammation: this compoundγ agonists can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Inhibition of cancer cell growth: this compoundγ agonists can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments include its selectivity for this compoundγ and its ability to improve insulin sensitivity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide. These include:
- Investigating its potential therapeutic effects in other diseases, such as Alzheimer's disease and cardiovascular disease.
- Developing more selective this compoundγ agonists with fewer side effects.
- Investigating its potential use in combination with other drugs for synergistic effects.
- Investigating its potential as a preventive therapy for diseases such as diabetes and cancer.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic effects. Its mechanism of action involves activation of this compoundγ, which leads to improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. While there are limitations to its use in lab experiments, there are several future directions for research to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps. The starting material is 2-bromo-1-(tetrahydro-2-furanylmethyl)benzene, which is reacted with 2-mercaptoacetic acid to form 2-(2-(tetrahydro-2-furanylmethylthio)phenyl)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(2-(tetrahydro-2-furanylmethylthio)phenyl)acetyl chloride. The final step involves reacting this intermediate with 3-benzyl-4-oxothiazolidine-2-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamideγ agonists have been extensively studied for their potential therapeutic effects in various diseases, including diabetes, obesity, and cancer. Research has shown that this compoundγ agonists can improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. This compound has been used in scientific research to investigate its potential therapeutic effects in these diseases.
Eigenschaften
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-20-15-28-22(24(20)14-16-5-2-1-3-6-16)18-10-8-17(9-11-18)21(26)23-13-19-7-4-12-27-19/h1-3,5-6,8-11,19,22H,4,7,12-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHVVJPEIPHZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5116750.png)


![2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5116769.png)
![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5116774.png)

![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)
![N-methyl-N-phenyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5116811.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5116821.png)
